The Strategic Intermediate: A Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
The Strategic Intermediate: A Technical Guide to 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
CAS Number: 1226804-06-3
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone. Valued for its structural resemblance to purines, this heterocyclic system is a privileged core in the design of a multitude of targeted therapeutics. This guide provides an in-depth technical overview of a key derivative, 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, for researchers, scientists, and professionals in drug development. We will explore its chemical identity, a plausible synthetic route based on established methodologies, its significance as a versatile intermediate, and its potential applications, particularly in the realm of kinase inhibition.
Core Compound Identity and Physicochemical Properties
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a substituted pyrrolopyrimidine. The strategic placement of a chlorine atom at the 4-position renders it an excellent electrophilic center for nucleophilic substitution, a pivotal feature for its utility as a synthetic intermediate. The methyl group at the 5-position and the oxo group at the 6-position further modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
| Property | Value | Source |
| CAS Number | 1226804-06-3 | [1] |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.60 g/mol | [1] |
| SMILES | O=C1C(C)C2=C(Cl)N=CN=C2N1 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related compounds |
Synthesis Pathway: A Mechanistic Perspective
A plausible synthetic approach would involve the initial construction of a substituted pyrrole ring, followed by the annulation of the pyrimidinone ring. The chlorination step is a critical transformation that activates the scaffold for further diversification.
Diagram 1: Proposed Synthetic Workflow
Caption: A logical workflow for the synthesis of the target compound.
Step-by-Step Methodological Considerations:
Part 1: Synthesis of the Pyrrolidinone Intermediate
-
Reaction Setup: A solution of a suitable glycine ester derivative and a substituted acrylonitrile in an anhydrous polar aprotic solvent (e.g., THF, DMF) is prepared under an inert atmosphere (e.g., Nitrogen, Argon).
-
Base-Catalyzed Cyclization: A strong base, such as sodium ethoxide or potassium tert-butoxide, is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to facilitate a tandem Michael addition and Dieckmann condensation. The choice of base and solvent is critical to prevent side reactions and maximize the yield of the desired 2,4-pyrrolidinedione ring system.
-
Methylation: The resulting pyrrolidinedione is then N-methylated using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) to introduce the methyl group at the 5-position.
-
Work-up and Purification: The reaction is quenched with a weak acid, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel.
Part 2: Pyrimidinone Ring Formation
-
Condensation Reaction: The methylated pyrrolidinone intermediate is reacted with a one-carbon synthon, such as formamidine acetate or triethyl orthoformate, in a high-boiling point solvent (e.g., ethanol, acetic acid).
-
Cyclization: The condensation is followed by an acid- or base-catalyzed intramolecular cyclization to form the fused 5-Methyl-5H-pyrrolo[2,3-d]pyrimidin-4,6(7H)-dione. The reaction conditions are optimized to drive the equilibrium towards the cyclized product.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid is collected by filtration and washed with a suitable solvent.
Part 3: Chlorination
-
Reaction with Chlorinating Agent: The 5-Methyl-5H-pyrrolo[2,3-d]pyrimidin-4,6(7H)-dione is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine, diisopropylethylamine) which acts as an acid scavenger.
-
Reaction Control: The reaction is typically performed at elevated temperatures (reflux) and monitored closely by TLC or LC-MS to ensure complete conversion. The excess chlorinating agent is a key parameter to control for optimal results.
-
Work-up and Final Product Isolation: The reaction mixture is carefully quenched with ice-water, and the pH is adjusted to neutral or slightly basic. The crude product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography to yield the final 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.
Applications in Drug Discovery and Chemical Biology
The 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7] The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents that can interact with the active site of kinases. The methyl group at the 5-position can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity.
Diagram 2: Role as a Kinase Inhibitor Intermediate
Caption: Diversification of the core intermediate to generate libraries of potential kinase inhibitors.
Potential Therapeutic Targets:
The pyrrolo[2,3-d]pyrimidine core has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Janus Kinases (JAKs): As key mediators in cytokine signaling, JAK inhibitors are used in the treatment of inflammatory diseases and myeloproliferative disorders.[7]
-
Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are drivers in certain cancers, and pyrrolopyrimidine-based inhibitors have shown clinical efficacy.
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is a target for treating B-cell malignancies and autoimmune diseases.
-
Anaplastic Lymphoma Kinase (ALK): Rearrangements in the ALK gene are oncogenic drivers in some non-small cell lung cancers.
The title compound, with its specific substitution pattern, can be utilized in the synthesis of novel derivatives targeting these and other kinases. The methyl group can potentially occupy a hydrophobic pocket in the kinase active site, thereby influencing the selectivity profile of the final inhibitor.
Experimental Protocol: Representative Nucleophilic Substitution
The following is a generalized, yet self-validating, protocol for the diversification of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one via a nucleophilic aromatic substitution (SₙAr) reaction with a primary amine.
Objective: To synthesize a 4-amino-substituted derivative of the title compound.
Materials:
-
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (1.0 eq)
-
Desired primary amine (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) (2.0 - 3.0 eq)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and the chosen primary amine.
-
Solvent and Base Addition: Add the anhydrous solvent to dissolve the reactants, followed by the addition of the base. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The causality behind heating is to provide the necessary activation energy for the SₙAr reaction to proceed at a reasonable rate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate, if any, is collected by filtration. Alternatively, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 4-amino-substituted pyrrolo[2,3-d]pyrimidinone derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
As with any chlorinated heterocyclic compound, 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a strategically important intermediate in medicinal chemistry. Its value lies in the versatile reactivity of the 4-chloro position, which allows for the facile introduction of a wide array of functional groups. This enables the rapid generation of libraries of novel compounds for screening against various biological targets, particularly protein kinases. The synthetic route, while requiring careful optimization, is based on well-established chemical principles. A thorough understanding of the properties and reactivity of this compound will empower researchers to leverage its full potential in the quest for novel therapeutics.
References
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications. Available at: [Link]
-
346599-63-1 | 4-Chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one - J&K Scientific. Available at: [Link]
- EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents.
- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents.
-
4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives - scielo.org.mx. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. Available at: [Link]
-
4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one| CAS No:346599-63-1 - Zaiqi Bio-tech. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]
-
A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
CAS:346599-63-1 | 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one - ALFA CHEMICAL. Available at: [Link]
Sources
- 1. 1226804-06-3|4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one|BLD Pharm [bldpharm.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 8. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
